

Application Notes and Protocols for GSK180736A in ROCK Signaling Pathway Analysis

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Compound of Interest

Compound Name: GSK317354A

Cat. No.: B15603997

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Note to the user: Initial searches for "**GSK317354A**" did not yield specific data related to ROCK signaling. However, the compound "GSK180736A" is a well-characterized inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and G protein-coupled receptor kinase 2 (GRK2). It is highly probable that the requested compound name was a typographical error. The following application notes and protocols are based on the publicly available data for GSK180736A.

Product Information

GSK180736A is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).^{[1][2]} Initially developed as a ROCK inhibitor, it has been identified as a valuable tool for studying cellular processes regulated by these kinases.^{[1][3]} Its dual activity should be considered when designing and interpreting experiments.

Quantitative Data: Inhibitory Activity of GSK180736A

The following table summarizes the in vitro inhibitory potency of GSK180736A against key kinases. This data is essential for determining appropriate working concentrations for various assays.

Target Kinase	IC50 Value	Notes
ROCK1	14 nM[4] - 100 nM[1][2][5][6][7]	Potent inhibitor.
GRK2	0.77 μ M (770 nM)[1][2][5][6]	Selective inhibitor over other GRKs.[2][4]
GRK1	>100 μ M[4]	Highly selective for GRK2 over GRK1.
GRK5	>100 μ M[4]	Highly selective for GRK2 over GRK5.
PKA	30 μ M[1][2]	Weak inhibitor.
RSK1	3,100 nM[4]	Moderate off-target activity.
p70S6K	2,850 nM[4]	Moderate off-target activity.

Application Notes

GSK180736A is a valuable tool for dissecting the roles of ROCK and GRK2 in cellular signaling. Given its high potency against ROCK1, it is particularly useful for studying ROCK-mediated processes such as cytoskeleton organization, cell adhesion, and cell migration.

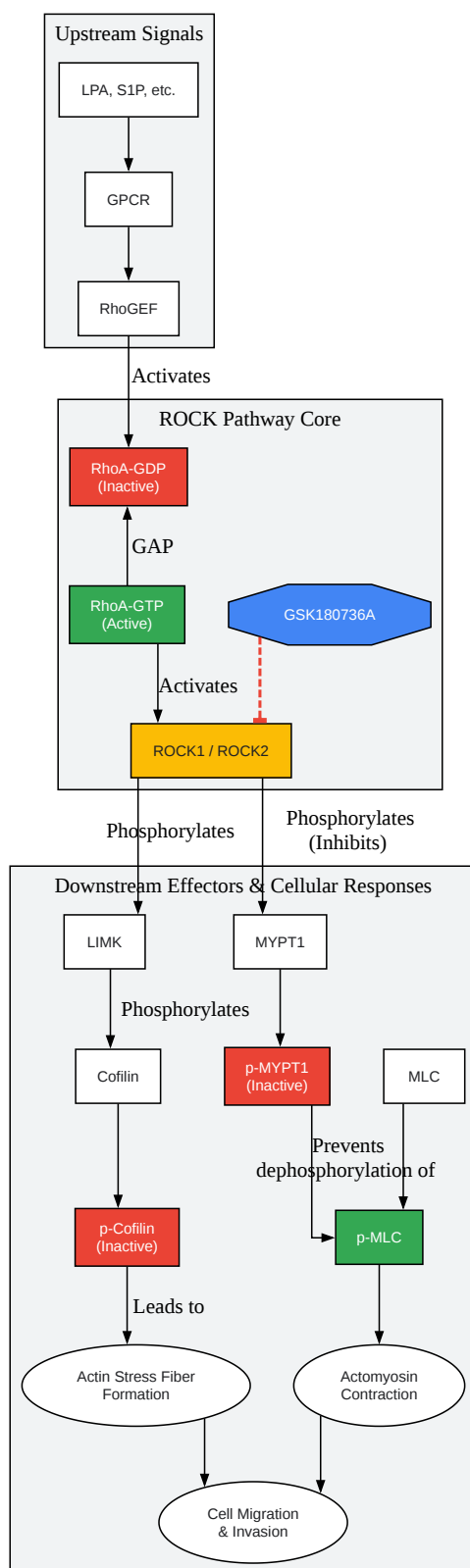
Recommended Working Concentrations:

- In Vitro Kinase Assays:** For direct inhibition of ROCK1, a concentration range of 10 nM to 1 μ M is recommended. For GRK2 inhibition, concentrations should be in the range of 0.5 μ M to 10 μ M.
- Cell-Based Assays:** For intact cell-based assays, a starting concentration range of 100 nM to 5 μ M is recommended for ROCK inhibition. The optimal concentration should be determined empirically for each cell type and experimental condition through a dose-response study. It is important to note that at higher concentrations (above 1 μ M), significant inhibition of GRK2 may also occur.

Solubility: GSK180736A is soluble in DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it in the

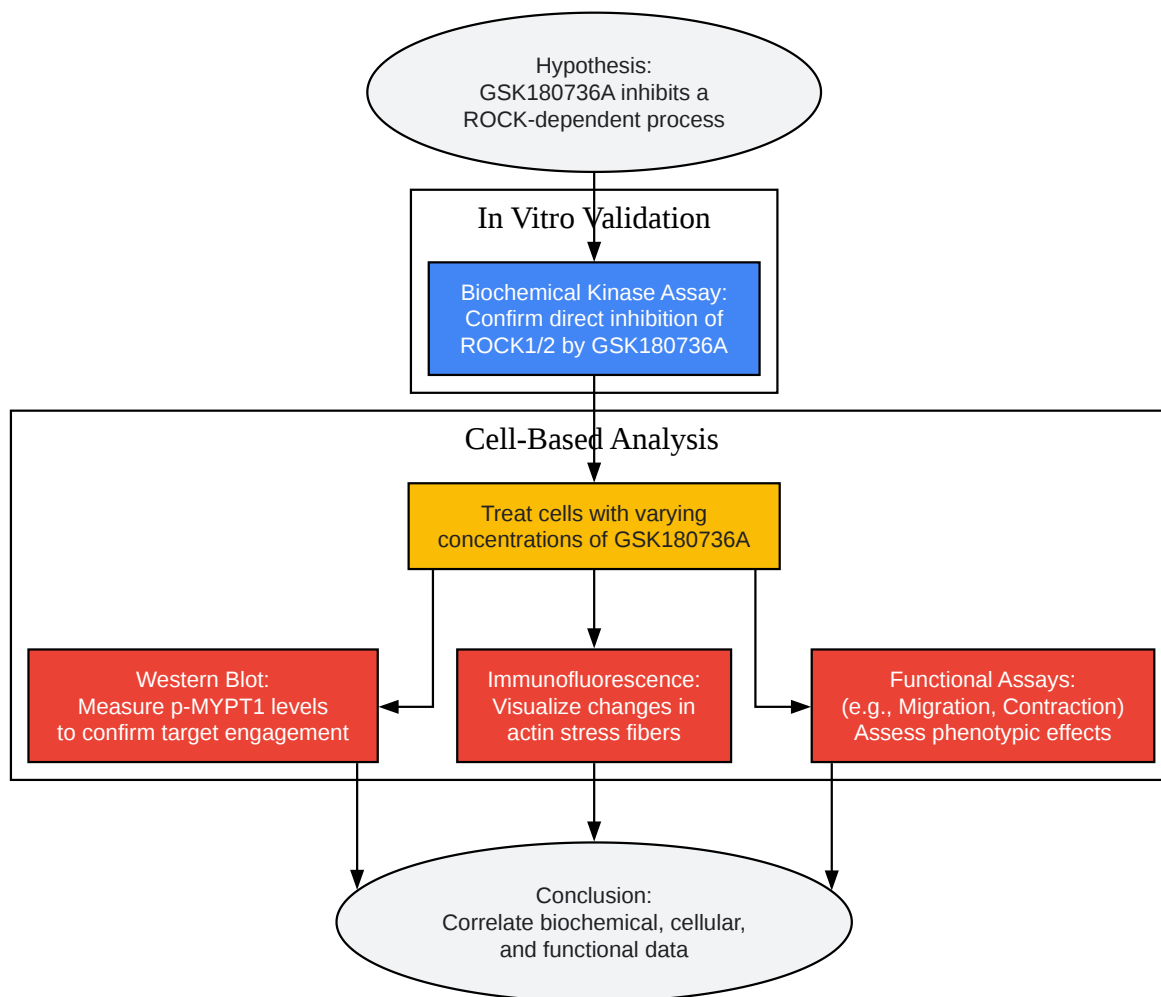
appropriate cell culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced artifacts.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: The ROCK signaling pathway, from upstream activation to downstream cellular responses.



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